2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives functionalized with sulfanyl-acetamide moieties. Its structure features a 2-fluorophenyl substituent at position 5 of the triazole ring and a 4-ethylphenyl group attached to the acetamide nitrogen.
Properties
Molecular Formula |
C18H18FN5OS |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5OS/c1-2-12-7-9-13(10-8-12)21-16(25)11-26-18-23-22-17(24(18)20)14-5-3-4-6-15(14)19/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
UDCDSFYCHRVKRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The introduction of the fluorophenyl group can be achieved through nucleophilic aromatic substitution reactions. The final step involves the formation of the acetamide moiety, which can be accomplished through acylation reactions using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction environment. Catalysts and solvents are selected to facilitate the reactions and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or proteins, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural variations and their impact on biological activity:
Activity-Specific Comparisons
Anti-Inflammatory Activity :
- The target compound’s 2-fluorophenyl group may confer anti-exudative effects similar to furan-2-yl analogues (e.g., 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamides), which showed 30–40% inhibition of edema at 10 mg/kg, comparable to diclofenac .
- AS111 outperforms diclofenac sodium, suggesting that pyridyl substituents at position 5 of the triazole and methylphenyl acetamide groups optimize anti-inflammatory potency .
Antimicrobial Activity :
- Derivatives with pyridinyl or chlorophenyl substituents (e.g., KA11, MIC: 8 µg/mL against E. coli) demonstrate that electron-withdrawing groups enhance membrane disruption or enzyme inhibition .
- The target compound’s 2-fluorophenyl group may reduce bacterial resistance compared to bulkier substituents (e.g., 4-tert-butylphenyl in ), though direct data is needed.
Orco Receptor Modulation :
- VUAA1 and OLC-12 highlight the role of pyridinyl groups in triazole position 5 for insect receptor agonism/antagonism. The target compound’s 2-fluorophenyl group likely reduces Orco affinity compared to pyridinyl analogues, redirecting activity toward mammalian targets .
Structure-Activity Relationship (SAR) Trends
- Position 5 of Triazole : Pyridinyl or halogenated aryl groups (e.g., 4-chlorophenyl) enhance receptor binding (anti-inflammatory/antimicrobial) or Orco modulation. Fluorine at position 2 of the phenyl ring balances steric hindrance and electronic effects .
- Acetamide N-Substituent : Bulky groups (e.g., 4-isopropylphenyl in OLC-12) improve selectivity for insect receptors, while smaller alkyl/aryl groups (e.g., 4-ethylphenyl) favor mammalian target engagement .
- Sulfanyl Linker : Critical for maintaining conformational flexibility; replacing it with methylene or oxygen reduces activity in analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
